1-Bromo-4-isocyanatonaphthalene
Overview
Description
1-Bromo-4-isocyanatonaphthalene is an organic compound with the molecular formula C11H6BrNO and a molecular weight of 248.08 g/mol . It is characterized by the presence of a bromine atom and an isocyanate group attached to a naphthalene ring. This compound is primarily used in chemical research and synthesis due to its unique reactivity and structural properties.
Preparation Methods
1-Bromo-4-isocyanatonaphthalene can be synthesized through various synthetic routes. One common method involves the bromination of 4-isocyanatonaphthalene using bromine or a bromine-containing reagent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure selective bromination at the desired position on the naphthalene ring.
Chemical Reactions Analysis
1-Bromo-4-isocyanatonaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The isocyanate group can react with nucleophiles like alcohols or amines to form urethanes or ureas, respectively.
Oxidation and Reduction:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield a corresponding amine derivative of naphthalene .
Scientific Research Applications
1-Bromo-4-isocyanatonaphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-4-isocyanatonaphthalene primarily involves its reactivity with nucleophiles. The isocyanate group can react with nucleophilic sites on other molecules, forming covalent bonds and resulting in the modification of the target molecule . This reactivity is exploited in various applications, such as the synthesis of urethanes or the modification of biomolecules .
Comparison with Similar Compounds
1-Bromo-4-isocyanatonaphthalene can be compared with other similar compounds, such as:
1-Bromo-2-isocyanatonaphthalene: Similar structure but with the isocyanate group in a different position, leading to different reactivity and applications.
4-Bromo-1-isocyanatonaphthalene:
1-Chloro-4-isocyanatonaphthalene: Similar compound with a chlorine atom instead of bromine, which may exhibit different reactivity and selectivity in chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo .
Properties
IUPAC Name |
1-bromo-4-isocyanatonaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrNO/c12-10-5-6-11(13-7-14)9-4-2-1-3-8(9)10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVGFGCFRGMOLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1591-96-4 | |
Record name | 1-Bromo-4-isocyanatonaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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